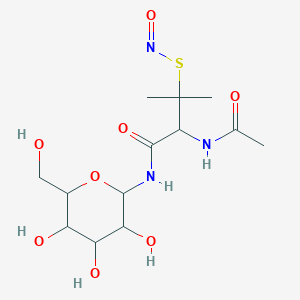
Glyco-snap-1
Übersicht
Beschreibung
Glyco-SNAP-1 is a water-soluble nitric oxide (NO) donor . It is more stable than SNAP in aqueous solution with or without EDTA, and is relatively stable at high pH (pH 8-9) . The SNAP moiety acts as an NO group donor and the sugar fragment provides hydrophilicity and specificity .
Molecular Structure Analysis
The empirical formula of Glyco-SNAP-1 is C13H23N3O8S . Its molecular weight is 381.40 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Glyco-SNAP-1 is water-soluble . It is more stable than SNAP in aqueous solution with or without EDTA, and is relatively stable at high pH (pH 8-9) . The empirical formula is C13H23N3O8S and the molecular weight is 381.40 .Wissenschaftliche Forschungsanwendungen
Nitric Oxide Donor Properties
Glyco-S-nitrosothiols, known as sugar-SNAP, represent a novel type of nitric oxide (NO) donor. These compounds, including Glyco-snap-1, are valuable tools in research, especially due to their ability to release NO. This property is significant in the study of biological functions of nitric oxide and potential pharmaceutical applications in diseases like hypertension, atherosclerosis, and congestive heart failure, where NO levels are suboptimal. Glyco-snap-1, with its sugar fragment, provides both hydrophilicity and specificity due to carbohydrate-protein recognition processes, enhancing its pharmacokinetic properties and specificities (Hou, Wang, Ramirez, & Wang, 1999).
Cancer Research
In the field of cancer research, Glyco-snap-1 has shown potential in influencing the proliferation of breast cancer cells. Studies have demonstrated that Glyco-snap-1 significantly inhibits the proliferation process in breast cancer cell lines, suggesting its potential as an alternative therapeutic strategy in breast cancer treatment (Laudański, Dzięcioł, Anchim, & Wołczyński, 2001).
Advancements in Glycobiology
Glycobiology, the study of carbohydrates in biological systems, has seen significant contributions from the development of compounds like Glyco-snap-1. Research in glycobiology requires sophisticated algorithmic approaches and models. Glyco-snap-1, with its complex carbohydrate structures, plays a role in this advancing field, contributing to our understanding of carbohydrate-protein interactions and the development of new diagnostic and therapeutic interventions in diseases (Aoki-Kinoshita, 2008).
Glyco-Diversification of Drugs
Glyco-snap-1 is also part of the broader concept of glyco-diversification or randomization of drugs, where the glycosylation of core drug scaffolds is explored to create diverse analogs. This approach, where the sole diversity element is a carbohydrate, has implications for modifying drug properties and creating glycorandomized libraries using both wild-type and engineered enzymes (Gantt, Peltier-Pain, & Thorson, 2011).
Cytotoxicity Studies
In vitro cytotoxicity studies of glyco-S-nitrosothiols, including Glyco-snap-1, have shown these compounds to be more cytotoxic than other NO donors. This property is particularly relevant in studies involving human carcinoma cell lines, providing insights into the potential therapeutic applications of Glyco-snap-1 and related compounds (Babich & Zuckerbraun, 2001).
Eigenschaften
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMMQEFPNFRVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399539 | |
| Record name | glyco-snap-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyco-snap-1 | |
CAS RN |
188849-81-2 | |
| Record name | glyco-snap-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]benzenesulfonamide](/img/structure/B1225676.png)


![2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine](/img/structure/B1225681.png)

![N-(2-methoxy-4-nitrophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1225683.png)
![N-[3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl]-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225687.png)
![[Bis(2-hydroxyethyl)amino]acetate](/img/structure/B1225689.png)
![[14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B1225690.png)


![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)

